

YK-2-69: A Technical Guide to a Highly Selective DYRK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **YK-2-69**, a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. The guide also includes mandatory visualizations of signaling pathways and experimental workflows using Graphviz.

Chemical Structure and Properties

YK-2-69 is a small molecule inhibitor identified through structure-based virtual screening and subsequent chemical optimization. Its chemical identity and key properties are summarized below.

Chemical Identifiers



Property	Value
IUPAC Name	(6-((4-(2-(dimethylamino)benzo[d]thiazol-6-yl)-5-fluoropyrimidin-2-yl)amino)pyridin-3-yl)(4-ethylpiperazin-1-yl)methanone
CAS Number	2619846-89-6
Molecular Formula	C25H27FN8OS
Molecular Weight	506.60 g/mol
SMILES	O=C(C1=CN=C(C=C1)NC=2N=CC(F)=C(N2)C= 3C=CC=4N=C(SC4=C3)N(C)C)N5CCN(CC)CC 5

Physicochemical Properties

Property	Value	Reference
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
Storage (Solid)	-20°C for 12 months; 4°C for 6 months	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[2][3]

Biological Activity and Mechanism of Action

YK-2-69 is a highly potent and selective inhibitor of DYRK2, a serine/threonine kinase implicated in various cellular processes and increasingly recognized as a therapeutic target in oncology, particularly prostate cancer.

Kinase Inhibitory Profile

YK-2-69 demonstrates nanomolar potency against DYRK2 and significant selectivity over other members of the DYRK kinase family.



Kinase Target	IC50 (nM)
DYRK2	9
DYRK1B	542
DYRK1A	>1,000
DYRK3	>1,000
DYRK4	>1,000

Data sourced from Probechem Biochemicals.

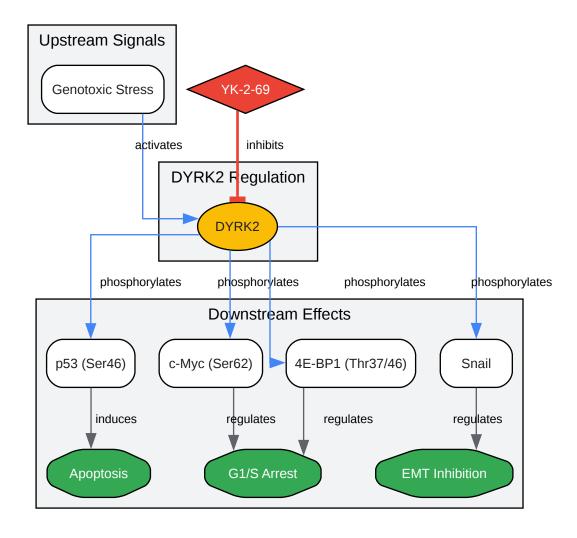
Mechanism of Action

YK-2-69 functions as an ATP-competitive inhibitor of DYRK2. Co-crystal structure analysis (PDB ID: 7EJV) reveals that **YK-2-69** occupies the ATP-binding pocket of DYRK2, where it forms specific interactions with key amino acid residues, notably Lys-231 and Lys-234. This binding prevents the phosphorylation of downstream substrates by DYRK2.

DYRK2 Signaling Pathway Inhibition

DYRK2 is known to play a role in cell cycle progression, apoptosis, and the epithelial-mesenchymal transition (EMT). By inhibiting DYRK2, **YK-2-69** disrupts these signaling cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells. One of the key downstream targets of DYRK2 is the 4E-binding protein 1 (4E-BP1), whose phosphorylation is inhibited by **YK-2-69**.





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DYRK2 signaling pathway and the inhibitory action of YK-2-69.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated favorable druggability of **YK-2-69**.

Pharmacokinetic Parameters of YK-2-69 in Rats



Administrat ion	Dose (mg/kg)	t1/2 (h)	C _{max} (ng/mL)	AUC₀-∞ (h*ng/mL)	Bioavailabil ity (F%)
Intravenous (IV)	2	3	974	1503	-
Oral (PO)	10	5	674	8384	56

Data sourced from Yuan K, et al. Nat Commun. 2022.

In terms of safety, **YK-2-69** has shown a favorable profile with a maximum tolerable dose of over 10,000 mg/kg in mice.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **YK-2-69** are provided below.

Synthesis of YK-2-69

A detailed, step-by-step synthesis protocol for **YK-2-69** is not publicly available in the cited literature. However, the synthesis of analogous compounds has been described to involve key steps such as Suzuki coupling and Buchwald-Hartwig coupling reactions. The general synthetic strategy for related compounds involves the coupling of a boronic acid or ester intermediate with a halogenated pyrimidine, followed by a subsequent coupling with an amine.

DYRK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC₅₀ of **YK-2-69** against DYRK2.

Materials:

- DYRK2 enzyme
- LanthaScreen™ Eu-anti-Tag Antibody



- Kinase Tracer 236
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- YK-2-69 stock solution in DMSO
- 384-well assay plates

Procedure:

- Prepare a serial dilution of YK-2-69 in DMSO. Further dilute the compounds in Kinase Buffer
 A to achieve the desired final concentrations.
- Add 4 μ L of the diluted **YK-2-69** or DMSO vehicle control to the wells of a 384-well plate.
- Prepare a 2X kinase/antibody mixture in Kinase Buffer A and add 8 μL to each well.
- Prepare a 4X tracer solution in Kinase Buffer A and add 4 μL to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
- Calculate the emission ratio (665/615) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.

Cell Proliferation Assay (Clonogenic Assay for DU145 Cells)

This protocol outlines a method to assess the long-term effect of **YK-2-69** on the proliferation and survival of DU145 prostate cancer cells.

Materials:

DU145 human prostate carcinoma cells



- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- YK-2-69 stock solution in DMSO
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)
- 6-well cell culture plates

Procedure:

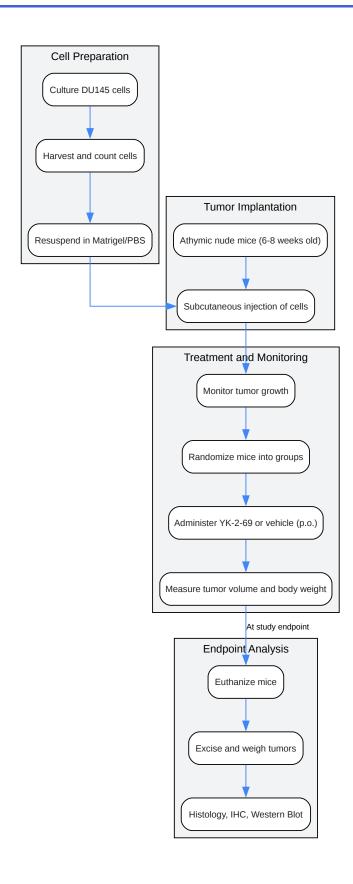
- Culture DU145 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
- Harvest sub-confluent cells using trypsin-EDTA and resuspend in complete medium.
- Seed the cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach
 overnight.
- Treat the cells with various concentrations of YK-2-69 or DMSO vehicle control.
- Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
- After the incubation period, wash the colonies with PBS.
- Fix the colonies with methanol for 15 minutes.
- Stain the colonies with crystal violet solution for 20 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
- Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.



In Vivo Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using DU145 cells to evaluate the in vivo anti-tumor efficacy of **YK-2-69**.





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Experimental workflow for in vivo assessment of YK-2-69.



Procedure:

- Cell Preparation: Culture DU145 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension into the flank of 6-8 week old male athymic nude mice.
- Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Administration: Administer **YK-2-69** orally at the desired dose (e.g., 100 mg/kg) daily. The control group receives the vehicle.
- Monitoring: Measure tumor dimensions with calipers and calculate the tumor volume (Volume = (Width² x Length) / 2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their weight. The tumors can then be processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67), and western blotting to assess target modulation.

Conclusion

YK-2-69 is a valuable research tool for investigating the biological roles of DYRK2. Its high potency, selectivity, and favorable pharmacokinetic properties make it a promising lead compound for the development of novel therapeutics for prostate cancer and other diseases where DYRK2 is implicated. This guide provides a comprehensive summary of its characteristics and the methodologies for its study, serving as a valuable resource for the scientific community.



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